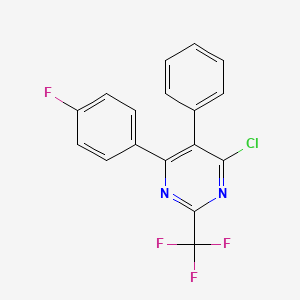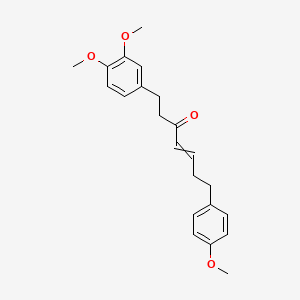
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are nitrogen-containing heterocyclic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of chloro, fluorophenyl, phenyl, and trifluoromethyl groups attached to the pyrimidine ring, making it a highly substituted and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3 hours . This reaction forms an intermediate compound, which is then further reacted with appropriate reagents to introduce the chloro, fluorophenyl, and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Coupling Reactions: The phenyl and fluorophenyl groups can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can form an amino-substituted pyrimidine derivative, while coupling reactions can form biaryl compounds.
Scientific Research Applications
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antitumor and antimicrobial properties.
Medicine: Investigated as a potential drug candidate for various diseases, including cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets in biological systems. For example, it has been shown to bind to the active site of epidermal growth factor receptor (EGFR), inhibiting its activity and leading to the suppression of tumor cell proliferation . The compound may also interact with other molecular targets, such as enzymes and receptors, through non-covalent interactions, including hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug that also contains a pyrimidine ring and is used as an EGFR inhibitor.
Osimertinib: Another EGFR inhibitor with a pyrimidine scaffold, used in the treatment of non-small cell lung cancer.
Sorafenib: A kinase inhibitor with a pyrimidine core, used in the treatment of liver and renal carcinoma.
Uniqueness
Pyrimidine, 4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development .
Properties
CAS No. |
651315-72-9 |
|---|---|
Molecular Formula |
C17H9ClF4N2 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)-5-phenyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C17H9ClF4N2/c18-15-13(10-4-2-1-3-5-10)14(11-6-8-12(19)9-7-11)23-16(24-15)17(20,21)22/h1-9H |
InChI Key |
NKRAVUZIIHBKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)





![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)
